Triallate

Beschreibung

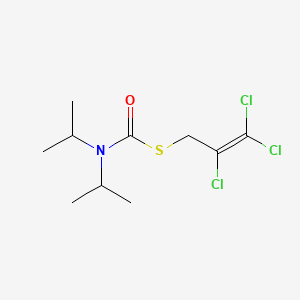

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

S-(2,3,3-trichloroprop-2-enyl) N,N-di(propan-2-yl)carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Cl3NOS/c1-6(2)14(7(3)4)10(15)16-5-8(11)9(12)13/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBPRDONLNQCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)SCC(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl3NOS, Array | |

| Record name | TRIALLATE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRI-ALLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024344 | |

| Record name | Tri-allate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triallate, [solid] appears as colorless crystals or oily amber liquid. Toxic by inhalation, ingestion or skin absorption. Used as a pesticide., Oily liquid; mp 29?30 deg C; [Hawley] Clear liquid or colorless solid; Technical product is amber liquid; [ICSC] Dark brown to yellow solid or clear brown to dark brown liquid above 30 deg C; [HSDB], CLEAR LIQUID OR COLOURLESS CRYSTALS. | |

| Record name | TRIALLATE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tri-allate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRI-ALLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

BP: 117 °C at 0.3 mm Hg, at 0.04kPa: 117 °C | |

| Record name | Triallate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1780 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRI-ALLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

90 °C c.c. | |

| Record name | TRI-ALLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 4 mg/L at 25 °C, In water, 4 ppm, Readily soluble in common organic solvents such as acetone, diethyl ether, ethyl acetate, ethanol, benzene and heptane, Soluble in heptane, ethyl alc, acetone, ether, benzene, ethyl acetate, Solubility in water, g/100ml at 25 °C: 0.0002 | |

| Record name | Triallate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1780 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRI-ALLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.273 g/cu cm at 25 °C, Relative density (water = 1): 1.27 | |

| Record name | Triallate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1780 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRI-ALLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 10.5 | |

| Record name | TRI-ALLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00012 [mmHg], 1.2X10-4 mm Hg at 25 °C (16 mPa), Vapor pressure, Pa at 25 °C: 0.016 | |

| Record name | Tri-allate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triallate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1780 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRI-ALLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Dark brown to yellow solid; (>30 °C clear brown to dark brown liquid), Oil | |

CAS No. |

2303-17-5 | |

| Record name | TRIALLATE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2303-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-allate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-allate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri-allate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-allate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9S097HS99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triallate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1780 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRI-ALLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

34 °C, MP: 29-30 °C, 29-30 °C | |

| Record name | Triallate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1780 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRI-ALLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Herbicide Triallate's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triallate is a selective, pre-emergence thiocarbamate herbicide primarily used for the control of wild oats (Avena fatua) and other grassy weeds in various cereal and oilseed crops. Its herbicidal activity is not inherent to the parent molecule but is a result of metabolic activation within the target plant. The core mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for the formation of cell membranes and epicuticular waxes. This disruption of lipid biosynthesis leads to a cascade of downstream effects, including the inhibition of cell division and, ultimately, seedling death prior to or shortly after emergence. Resistance to this compound in weed populations is predominantly linked to a reduced rate of its metabolic activation.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound's primary mode of action is the disruption of lipid synthesis, specifically the elongation of fatty acids with more than 18 carbon atoms (VLCFAs). This process is crucial for the de novo synthesis of various cellular components essential for plant growth and development.

Pro-herbicide Activation: The Role of Sulfoxidation

This compound is a pro-herbicide, meaning it is applied in a relatively inactive form and requires metabolic conversion within the plant to become phytotoxic. This activation is carried out by plant monooxygenase enzymes, which catalyze the sulfoxidation of the this compound molecule to form this compound sulfoxide.[1][2] This sulfoxide is a more potent and reactive compound and is considered the herbicidally active form of the molecule.

The metabolic pathway from the inactive pro-herbicide to the active inhibitor is a critical step. Weed resistance to this compound has been documented in populations of wild oat, and the primary mechanism of this resistance is a significantly reduced rate of this compound sulfoxidation.[3] Resistant plants metabolize this compound to its sulfoxide at a much slower rate than susceptible plants, preventing the accumulation of the active inhibitor to lethal concentrations.

Caption: Metabolic activation of the pro-herbicide this compound.

Inhibition of VLCFA Elongase Complex

The active this compound sulfoxide targets and inhibits the fatty acid elongase (FAE) complex, also known as the very-long-chain fatty acid (VLCFA) synthase complex. This multi-enzyme complex is located in the endoplasmic reticulum and is responsible for the stepwise addition of two-carbon units to acyl-CoA substrates (typically C16 or C18) to produce VLCFAs (C20 and longer). The inhibition of this complex disrupts the synthesis of essential lipids required for the formation of cellular membranes, epicuticular waxes, and suberin.[1][4]

The precise molecular interaction with the elongase complex is not fully elucidated for this compound itself, but it is understood that thiocarbamate sulfoxides act as potent inhibitors of one or more of the enzymes in this complex. This leads to a depletion of VLCFAs and an accumulation of their C16 and C18 precursors.

Caption: Inhibition of the VLCFA synthesis pathway by this compound sulfoxide.

Downstream Physiological and Cellular Effects

The inhibition of VLCFA synthesis triggers a series of downstream consequences that contribute to the overall herbicidal effect of this compound.

Disruption of Cell Membrane Integrity and Formation

VLCFAs are integral components of various cellular membranes, including the plasma membrane. Their depletion compromises the structural integrity and functionality of these membranes. This is particularly detrimental during the rapid growth phase of germination and seedling emergence, where the demand for new membrane synthesis is high. The inability to form proper cell membranes ultimately leads to a cessation of cell growth and division.

Inhibition of Mitosis

A direct consequence of impaired cell membrane formation is the inhibition of mitosis. While this compound is not a direct microtubule-disrupting agent like some other herbicide classes, the inability to synthesize the necessary membrane components for cytokinesis (the division of the cytoplasm) effectively halts the cell cycle. This leads to the characteristic symptoms of stunted growth and failure of the seedling to emerge from the soil. In susceptible grasses, this can manifest as the "buggy whip" effect, where the leaf fails to unfurl properly from the coleoptile.

Alterations in Gibberellin Levels and Plant Development

An interesting secondary effect observed in this compound-resistant wild oat populations is an alteration in gibberellin (a plant hormone) levels. Some resistant biotypes have been found to have higher endogenous levels of gibberellin. It is hypothesized that these elevated hormone levels may contribute to resistance by promoting more rapid germination and shoot elongation, allowing the seedling to "outgrow" the zone of herbicide application before lethal concentrations of the active sulfoxide can accumulate in the meristematic tissues. This suggests a complex interplay between lipid metabolism and hormonal growth regulation in the plant's response to this compound.

Quantitative Data on this compound and Related Herbicides

| Compound | Target/Organism | Parameter | Value | Reference |

| Pebulate (a thiocarbamate) | VLCFA Synthesis in Hordeum vulgare and Avena ludoviciana | Concentration for significant inhibition | ≥25 µM | |

| This compound | This compound-resistant vs. Susceptible Avena fatua (HR11-151) | Resistance Ratio (LD50 R/S) | 3.39 | |

| This compound | This compound-resistant vs. Susceptible Avena fatua (HR08-210) | Resistance Ratio (LD50 R/S) | 2.53 |

Experimental Protocols

The following sections detail methodologies for key experiments relevant to the study of this compound's mechanism of action. These protocols are based on established techniques and can be adapted for specific research questions.

In Vitro Inhibition of VLCFA Elongase Activity (Yeast Heterologous Expression System)

This protocol is adapted from methodologies used to study the inhibition of plant VLCFA elongases by various herbicides.

Objective: To determine the inhibitory effect of this compound and this compound sulfoxide on specific plant VLCFA elongase enzymes.

Methodology:

-

Gene Cloning and Yeast Transformation:

-

Isolate the cDNA of the target VLCFA elongase gene (e.g., from Arabidopsis thaliana or Avena fatua).

-

Clone the cDNA into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Transform a suitable Saccharomyces cerevisiae strain with the expression vector.

-

-

Yeast Culture and Induction:

-

Grow the transformed yeast cells in a selective medium containing a non-inducing carbon source (e.g., raffinose) to mid-log phase.

-

Induce the expression of the plant elongase by transferring the cells to a medium containing galactose.

-

-

Herbicide Treatment:

-

To parallel induced cultures, add this compound or this compound sulfoxide at a range of concentrations (e.g., 0.1 µM to 100 µM). Include a solvent control (e.g., DMSO).

-

Incubate the cultures for a defined period (e.g., 18-24 hours) to allow for fatty acid synthesis.

-

-

Fatty Acid Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Perform a total lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

-

Prepare fatty acid methyl esters (FAMEs) by transesterification (e.g., using methanolic HCl or BF3-methanol).

-

Analyze the FAME profile by Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Analysis:

-

Identify and quantify the VLCFA peaks in the chromatograms.

-

Calculate the percentage of inhibition of VLCFA synthesis at each herbicide concentration relative to the solvent control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the herbicide concentration.

-

Caption: Experimental workflow for VLCFA elongase inhibition assay.

In Vitro this compound Sulfoxidation Assay (Plant Microsomal Fraction)

Objective: To measure the enzymatic conversion of this compound to this compound sulfoxide in a plant-derived system.

Methodology:

-

Microsome Isolation:

-

Homogenize fresh plant tissue (e.g., etiolated shoots of a susceptible plant) in a cold extraction buffer.

-

Perform differential centrifugation to pellet and wash the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal fraction, a buffer (e.g., phosphate buffer, pH 7.5), and an NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Initiate the reaction by adding this compound (e.g., dissolved in DMSO).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding a quenching solvent (e.g., acetonitrile or ethyl acetate).

-

-

Extraction and Analysis:

-

Extract the this compound and its metabolite from the reaction mixture using a suitable organic solvent.

-

Concentrate the extract and analyze it by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Develop an LC-MS/MS method for the separation and quantification of this compound and this compound sulfoxide, using authenticated standards for each.

-

-

Data Analysis:

-

Quantify the amount of this compound sulfoxide produced over time.

-

Calculate the rate of the enzymatic reaction (e.g., in pmol/min/mg protein).

-

Cytological Analysis of Mitotic Disruption (Allium cepa Root Tip Assay)

Objective: To observe the effects of this compound on cell division in plant meristematic tissue.

Methodology:

-

Root Growth:

-

Germinate onion (Allium cepa) bulbs in water until roots are 2-3 cm long.

-

-

Herbicide Treatment:

-

Prepare a series of this compound solutions in water at different concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM). Include a water control.

-

Transfer the onion bulbs to the this compound solutions and incubate for a set period (e.g., 24 hours).

-

-

Sample Preparation:

-

Excise the root tips and fix them in a suitable fixative (e.g., Carnoy's fixative).

-

Hydrolyze the root tips in 1N HCl.

-

Stain the root tips with a chromosome-specific stain (e.g., acetocarmine or Feulgen stain).

-

-

Microscopy and Analysis:

-

Prepare a squash of the root tip meristem on a microscope slide.

-

Observe the cells under a light microscope.

-

Count the number of cells in each stage of mitosis (prophase, metaphase, anaphase, telophase) and in interphase for at least 1000 cells per treatment group.

-

Calculate the Mitotic Index (MI) = (Number of dividing cells / Total number of cells) x 100.

-

Observe and record any chromosomal aberrations (e.g., chromosome bridges, lagging chromosomes, micronuclei).

-

Conclusion

The mechanism of action of this compound is a multi-step process initiated by its metabolic activation to this compound sulfoxide. This active form potently inhibits the synthesis of very-long-chain fatty acids, which are indispensable for cell membrane integrity and the formation of protective cuticular layers. The resulting disruption of these fundamental cellular processes leads to a cessation of cell division and growth, ultimately causing the death of susceptible weed seedlings. Understanding this detailed mechanism, including the role of metabolic activation and the potential for resistance development, is crucial for the effective and sustainable use of this compound in agriculture and for the development of new herbicidal compounds targeting lipid biosynthesis.

References

- 1. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiocarbamate sulfoxides: potent, selective, and biodegradable herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

Triallate's Disruption of Plant Cell Division: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallate, a selective thiocarbamate herbicide, is primarily recognized for its role as a potent inhibitor of very-long-chain fatty acid (VLCFA) synthesis in susceptible plant species. This inhibition leads to a cascade of events culminating in the disruption of cell growth and, ultimately, plant death. While the impact on lipid biosynthesis is its primary mode of action, emerging evidence and comparative studies with related compounds indicate a significant secondary effect on the intricate process of plant cell division. This technical guide provides an in-depth exploration of the multifaceted mode of action of this compound, with a specific focus on its disruptive effects on mitosis and cytokinesis. Detailed experimental protocols, quantitative data from analogous compounds, and visual representations of the proposed molecular pathways are presented to offer a comprehensive resource for the scientific community.

Introduction

This compound is a pre-emergence herbicide widely used for the control of wild oats (Avena fatua) and other grassy weeds in various cereal and pulse crops. Its herbicidal activity is primarily attributed to the inhibition of elongase, a key enzyme in the VLCFA biosynthesis pathway. VLCFAs are essential precursors for the formation of cuticular waxes, suberin, and cellular membranes, all of which are critical for plant development and viability. Disruption of VLCFA synthesis compromises the integrity of these structures, leading to impaired seedling emergence and growth.

Beyond its established role in lipid metabolism, this compound and other thiocarbamates have been observed to induce cytological abnormalities, suggesting a direct or indirect interference with the machinery of cell division. This guide delves into the current understanding of this secondary mode of action, providing a detailed analysis of the effects of this compound on the mitotic spindle, chromosome segregation, and cell plate formation.

Primary Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound is classified as a Group 8 herbicide (HRAC/WSSA). Its primary target is the elongase enzyme complex, which is responsible for the extension of fatty acid chains beyond C18. This inhibition disrupts the production of VLCFAs, which are essential components of:

-

Cuticular Waxes: These form a protective layer on the plant surface, preventing water loss and protecting against environmental stresses.

-

Suberin: A key component of the Casparian strip in roots, regulating water and nutrient uptake.

-

Cellular Membranes: VLCFAs are incorporated into various cellular membranes, influencing their fluidity and function.

The inhibition of VLCFA synthesis is the initial and most critical event in this compound's herbicidal activity.

Secondary Mode of Action: Disruption of Plant Cell Division

While VLCFA inhibition is the primary herbicidal mechanism, evidence suggests that this compound and related thiocarbamates also interfere with the process of cell division. This secondary effect is likely a downstream consequence of the primary mode of action, although a direct interaction with components of the cell division machinery cannot be entirely ruled out. The disruption of cell division manifests as a range of mitotic and cytokinetic abnormalities.

Effects on Mitosis

Studies on thiocarbamate herbicides have revealed their potential to induce various chromosomal aberrations in the root meristematic cells of model plants like Vicia faba. These aberrations are indicative of interference with the mitotic spindle and chromosome segregation.

Table 1: Mitotic Aberrations Induced by the Thiocarbamate Herbicide Molinate in Vicia faba Root Tip Cells

| Concentration (ppm) | Chromatid Breaks (%) | Isochromatid Breaks (%) | Chromatid Rings (%) | Single Fragments and Bridges (%) | Alterations in Mitotic Spindle (%) |

| 0 (Control) | 0.5 | 0.0 | 0.0 | 1.0 | 0.5 |

| 25 | 2.0 | 0.5 | 0.0 | 3.5 | 1.5 |

| 50 | 4.5 | 1.0 | 0.5 | 6.0 | 2.5 |

| 100 | 7.0 | 2.5 | 1.0 | 9.5 | 4.0 |

Data adapted from a study on the closely related thiocarbamate herbicide, molinate, as a representative example of the cytological effects of this herbicide class.

The observed aberrations suggest that this compound may:

-

Disrupt Microtubule Dynamics: The formation of an abnormal mitotic spindle can lead to incorrect chromosome alignment and segregation.

-

Interfere with DNA Synthesis and Repair: The presence of chromatid-type aberrations suggests that the herbicide may act as an S-phase dependent agent, affecting DNA replication or repair mechanisms.

Effects on Cytokinesis

Cytokinesis in plant cells is orchestrated by the phragmoplast, a microtubule-based structure that guides the formation of the cell plate. The proper assembly and expansion of the phragmoplast are dependent on a dynamic microtubule network and the delivery of vesicles to the division plane.

This compound's disruption of microtubule organization can logically be extended to the phragmoplast. Impaired microtubule dynamics would lead to a malformed or improperly guided phragmoplast, resulting in incomplete or misplaced cell plates. This would lead to the formation of multinucleated cells and ultimately inhibit tissue and organ development.

Experimental Protocols

Allium cepa Root Tip Assay for Cytotoxicity and Genotoxicity

This assay is a standard method for evaluating the effects of chemical agents on plant cell division.

Methodology:

-

Onion Bulb Preparation: Healthy onion bulbs (Allium cepa) are selected and their outer scales are removed. The base of the bulbs is placed in contact with distilled water to induce root growth.

-

Treatment: Once the roots reach a length of 2-3 cm, the bulbs are transferred to solutions containing various concentrations of this compound. A negative control (distilled water) and a positive control (e.g., maleic hydrazide) are included. The treatment duration is typically 24-48 hours.

-

Fixation: After treatment, the root tips are excised and fixed in a solution of ethanol and glacial acetic acid (3:1 v/v) for 24 hours at 4°C.

-

Hydrolysis and Staining: The fixed root tips are hydrolyzed in 1N HCl at 60°C for 5-10 minutes, followed by staining with Schiff's reagent (Feulgen staining) or acetocarmine.

-

Slide Preparation and Observation: The stained root tips are squashed on a microscope slide in a drop of 45% acetic acid. The slides are observed under a light microscope to determine the mitotic index and to identify and quantify chromosomal aberrations.

Data Analysis:

-

Mitotic Index (MI): MI = (Number of dividing cells / Total number of cells observed) x 100

-

Aberration Frequency: The number and types of chromosomal aberrations (e.g., bridges, fragments, lagging chromosomes) are recorded for each treatment group.

Immunofluorescence Staining of Microtubules in Root Tip Cells

This protocol allows for the visualization of the microtubule cytoskeleton to assess the direct impact of this compound on its organization.

Methodology:

-

Root Tip Treatment and Fixation: Root tips are treated with this compound as described in the Allium cepa assay. They are then fixed in a microtubule-stabilizing buffer containing paraformaldehyde.

-

Cell Wall Digestion: The fixed root tips are treated with a mixture of cell wall-degrading enzymes (e.g., cellulase, pectinase) to allow for antibody penetration.

-

Permeabilization: The cell membranes are permeabilized with a detergent such as Triton X-100.

-

Antibody Incubation: The permeabilized root tips are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Mounting and Imaging: The stained root tips are mounted on a slide with an anti-fade mounting medium and observed using a confocal laser scanning microscope.

Image Analysis: The organization of the cortical microtubules, preprophase band, mitotic spindle, and phragmoplast is qualitatively and quantitatively analyzed to identify any abnormalities induced by this compound treatment.

Conclusion

The mode of action of this compound is a complex process that extends beyond its primary role as a VLCFA synthesis inhibitor. The disruption of this fundamental metabolic pathway has significant downstream consequences on the integrity of cellular membranes and signaling pathways, which in turn leads to a cascade of cytological defects, including the disruption of mitosis and cytokinesis. The Allium cepa root tip assay and immunofluorescence microscopy of the microtubule cytoskeleton are powerful tools for elucidating the precise mechanisms by which this compound and other herbicides interfere with plant cell division. Further research is warranted to fully understand the molecular links between VLCFA inhibition and the observed mitotic aberrations, which will provide valuable insights for the development of novel herbicides and strategies for managing herbicide resistance.

An In-depth Technical Guide on the Chemical Structure and Properties of Triallate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallate is a selective, pre-emergence thiocarbamate herbicide used primarily to control wild oats and other grass weeds in various field crops.[1][2][3] First registered in 1961, it operates by inhibiting the growth of weed seeds during germination.[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, analytical methodologies, and environmental fate.

Chemical Identity and Structure

This compound is chemically identified as S-(2,3,3-trichloroprop-2-enyl) N,N-di(propan-2-yl)carbamothioate. It belongs to the thiocarbamate class of chemicals and is characterized by a tertiary amine structure. Key identifiers are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | S-(2,3,3-trichloroprop-2-enyl) N,N-di(propan-2-yl)carbamothioate | |

| CAS Number | 2303-17-5 | |

| Molecular Formula | C₁₀H₁₆Cl₃NOS | |

| Molecular Weight | 304.66 g/mol | |

| Canonical SMILES | CC(C)N(C(C)C)C(=O)SCC(=C(Cl)Cl)Cl | |

| InChI Key | MWBPRDONLNQCFV-UHFFFAOYSA-N |

graph Triallate_Structure { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define atom nodes N [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="CH", fontcolor="#202124"]; C5 [label="CH₃", fontcolor="#202124"]; C6 [label="CH₃", fontcolor="#202124"]; C7 [label="CH", fontcolor="#202124"]; C8 [label="CH₃", fontcolor="#202124"]; C9 [label="CH₃", fontcolor="#202124"]; O [label="O", fontcolor="#202124"]; S [label="S", fontcolor="#202124"]; C10 [label="CH₂", fontcolor="#202124"]; C11 [label="C", fontcolor="#202124"]; Cl1 [label="Cl", fontcolor="#202124"]; C12 [label="C", fontcolor="#202124"]; Cl2 [label="Cl", fontcolor="#202124"]; Cl3 [label="Cl", fontcolor="#202124"];

// Define positions (adjust as needed for best layout) N [pos="0,0!"]; C1 [pos="-0.5,-1!"]; O [pos="-1,-1.5!"]; S [pos="0.5,-1.5!"]; C4 [pos="-1,0.75!"]; C5 [pos="-1.75,0.3!"]; C6 [pos="-1.25,1.75!"]; C7 [pos="1,0.75!"]; C8 [pos="1.75,0.3!"]; C9 [pos="1.25,1.75!"]; C10 [pos="1.5,-2.25!"]; C11 [pos="2.5,-2.25!"]; Cl1 [pos="3.25,-1.5!"]; C12 [pos="3,-3.25!"]; Cl2 [pos="2.5,-4!"]; Cl3 [pos="4,-3.25!"];

// Define bonds N -- C1; C1 -- O [style=double]; C1 -- S; N -- C4; C4 -- C5; C4 -- C6; N -- C7; C7 -- C8; C7 -- C9; S -- C10; C10 -- C11; C11 -- Cl1; C11 -- C12 [style=double]; C12 -- Cl2; C12 -- Cl3; }

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is a colorless crystalline solid or an oily amber liquid, depending on the temperature and purity. It is practically insoluble in water but readily soluble in most common organic solvents. A summary of its key physical and chemical properties is presented below.

| Property | Value | Temperature (°C) | Source |

| Physical State | Colorless crystals or oily amber liquid | Ambient | |

| Melting Point | 29 - 30 °C | N/A | |

| Boiling Point | 117 °C at 0.3 mmHg | N/A | |

| Vapor Pressure | 1.2 x 10⁻⁴ mmHg (16 mPa) | 25 | |

| Water Solubility | 4 mg/L | 25 | |

| Solubility in Organic Solvents | Readily soluble in acetone, ether, ethanol, heptane, benzene, and ethyl acetate | N/A | |

| Density | 1.273 g/cm³ | 25 | |

| Log Kow (Octanol-Water Partition Coefficient) | 4.6 | 25 |

Mechanism of Action

This compound is classified as a Group 15 (formerly Group J/N) herbicide. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption prevents the formation of essential lipids and waxes required for cell membrane integrity and cuticle development in emerging seedlings. The phytotoxic action occurs as susceptible weed shoots absorb the herbicide vapor from the soil. This leads to a failure of the seedling to emerge from the soil or to stunted, abnormal growth shortly after emergence.

Caption: Simplified signaling pathway of this compound's herbicidal action.

Experimental Protocols: Analytical Methods

The quantification of this compound in environmental matrices such as soil and water is critical for regulatory monitoring and environmental fate studies. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS).

Sample Preparation and Extraction (Soil)

A common method for determining this compound in soil involves solvent extraction followed by analysis.

-

Extraction: A soil sample is mixed with an extraction solvent, typically acetonitrile or a similar organic solvent.

-

Homogenization: The mixture is shaken or sonicated to ensure efficient transfer of this compound from the soil matrix into the solvent.

-

Centrifugation: The sample is centrifuged at high speed (e.g., 13,000 rpm) to separate the solid soil particles from the liquid supernatant containing the analyte.

-

Filtration/Cleanup: The supernatant is transferred and may undergo further cleanup using solid-phase extraction (SPE) if necessary to remove interfering compounds.

-

Analysis: The final extract is transferred to an HPLC vial for analysis by LC/MS/MS.

Instrumental Analysis (LC/MS/MS)

Liquid chromatography coupled with tandem mass spectrometry provides high sensitivity and selectivity for the detection of this compound.

-

Chromatographic Separation: The sample extract is injected into an HPLC system. A reverse-phase C18 column (e.g., 2.1 x 50 mm, 2.5-µm) is commonly used to separate this compound from other components in the extract. A mobile phase gradient consisting of water and acetonitrile, both with 0.1% formic acid, is employed.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to a mass spectrometer, often a triple quadrupole instrument, with an electrospray ionization (ESI) source operating in positive ion mode.

-

Quantification: Detection is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. For this compound, a common transition for quantification is m/z 304.1 → 86.1, with a confirmatory transition of m/z 304.1 → 142.8. The Limit of Quantification (LOQ) in soil and water has been reported as 50.0 µg/kg and 0.100 µg/L, respectively.

Caption: General experimental workflow for this compound analysis in soil.

Environmental Fate and Properties

The environmental behavior of this compound is influenced by its moderate persistence and strong adsorption to soil particles.

| Environmental Property | Value / Observation | Source |

| Soil Half-Life | Average of 82 days in field conditions. | |

| Soil Adsorption Coefficient (Koc) | ~2400; indicates strong adsorption to soil, especially clay and loam. | |

| Hydrolysis | Relatively stable; at pH 4, 7, and 8, ~85-90% remained after 24 weeks. | |

| Photolysis | Stable to ultraviolet degradation in water; some loss observed on soil surfaces exposed to sunlight. | |

| Biodegradation | Considered an important fate process in soil, primarily by microbial action. | |

| Volatilization | An important dissipation pathway, especially from moist soil surfaces if not incorporated. | |

| Bioconcentration Factor (BCF) | Estimated at 500, suggesting a moderate potential for bioconcentration in aquatic organisms. |

This compound's strong adsorption to soil organic matter and clay particles limits its potential for leaching into groundwater, despite its persistence. However, volatilization from the soil surface can be a significant route of dissipation, particularly at higher temperatures and soil moisture levels, necessitating its incorporation into the soil after application. The compound is stable to hydrolysis but is degraded by soil microorganisms.

References

Triallate Degradation in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the thiocarbamate herbicide triallate in soil and water environments. It is designed to serve as a resource for researchers and professionals involved in environmental science, agrochemical development, and toxicology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the degradation pathways.

Executive Summary

This compound, a selective pre-emergent herbicide, undergoes degradation in the environment primarily through biotic pathways in soil, while abiotic processes play a more significant role in its transformation in water, particularly under specific pH conditions. Microbial metabolism in soil is the principal mechanism of this compound breakdown, proceeding through key reactions such as sulfoxidation and hydroxylation to form various intermediate and terminal metabolites. In water, this compound is relatively stable to photolysis and hydrolysis at neutral pH, but degradation is accelerated under strongly acidic or alkaline conditions. This guide elucidates these pathways, providing detailed experimental methodologies for their investigation and summarizing critical quantitative data on degradation rates.

Quantitative Data on this compound Degradation

The persistence and degradation rate of this compound are influenced by various environmental factors, including soil type, moisture, temperature, and pH. The following tables summarize key quantitative data gathered from various studies.

Table 1: Soil Half-Life of this compound Under Various Conditions

| Soil Type | Temperature (°C) | Moisture Content | Half-Life (Days) | Reference |

| Clay Loam | 20 | Aerobic | 37 | [1] |

| Sandy Loam | 20 | Aerobic | 60 | [1] |

| Silty Clay Loam | 20 | Aerobic | 58 | [1] |

| Sandy Loam | 10 | Aerobic | 98 | [1] |

| Typical Field Conditions | Not Specified | Not Specified | 46 | [2] |

| Average Soil Conditions | Not Specified | Not Specified | 82 |

Table 2: Abiotic Degradation of this compound in Water

| Condition | pH | Temperature (°C) | Half-Life | Reference |

| Hydrolysis | 7 | Not Specified | Stable | |

| Hydrolysis | Strong Acid/Alkali | Not Specified | Readily Hydrolyzed | |

| Photolysis (UV) | Not Specified | Not Specified | Insignificant Degradation | |

| Volatilization from Water | Not Specified | Not Specified | Approx. 1 week |

Degradation Pathways

The degradation of this compound involves a series of chemical transformations that break down the parent molecule into smaller, less complex compounds. The primary pathways are biotic in soil and abiotic in water under certain conditions.

Biotic Degradation Pathway in Soil

In soil, the degradation of this compound is predominantly a biological process driven by microorganisms. The proposed pathway involves two main initial steps: sulfoxidation and S-methylene hydroxylation. These reactions lead to the formation of unstable intermediates that can be further transformed into several metabolites, including 2,3,3-trichloro-2-propenesulfonic acid (TCPSA) and mutagenic chloroacroleins.

The following diagram illustrates the proposed biotic degradation pathway of this compound in soil.

Abiotic Degradation Pathway in Water

Abiotic degradation of this compound in water is generally slow under neutral environmental conditions. Photodegradation is not considered a significant dissipation route. Hydrolysis is also slow at neutral pH but is significantly enhanced under strongly acidic or alkaline conditions. The primary abiotic degradation pathway is hydrolysis of the thioester bond.

The following diagram illustrates the abiotic hydrolysis of this compound.

Experimental Protocols

The study of this compound degradation in soil and water can be conducted following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the generation of reliable and comparable data.

Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

This study aims to determine the rate and pathway of this compound degradation in soil under controlled aerobic and anaerobic conditions.

4.1.1 Materials and Equipment

-

Test Substance: Radiolabeled ([14C]) this compound of known purity.

-

Soil: Freshly collected, sieved (<2 mm) soil with known characteristics (texture, pH, organic carbon content, microbial biomass). At least two different soil types are recommended.

-

Incubation System: Biometer flasks or a flow-through system equipped to trap volatile organics and 14CO2.

-

Analytical Equipment: Liquid Scintillation Counter (LSC) for radiolabel measurement, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) for identification and quantification of the parent compound and metabolites.

-

Reagents: Solvents for extraction (e.g., acetonitrile, methanol), analytical standards for this compound and known metabolites.

4.1.2 Experimental Procedure

-

Soil Preparation and Treatment:

-

Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

-

Pre-incubate the soil for 7-14 days at the test temperature to allow microbial activity to stabilize.

-

Treat the soil samples with a solution of [14C]-triallate at a concentration relevant to its agricultural use.

-

Prepare sterile control samples by autoclaving or gamma irradiation to distinguish between biotic and abiotic degradation.

-

-

Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C).

-

For aerobic conditions, continuously supply humidified air.

-

For anaerobic conditions, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) after an initial aerobic phase.

-

-

Sampling and Analysis:

-

Collect soil samples and trapping solutions at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract the soil samples with appropriate solvents.

-

Analyze the extracts and trapping solutions for the parent compound and transformation products using LSC and chromatographic techniques.

-

Determine the amount of non-extractable (bound) residues and mineralized 14CO2.

-

4.1.3 Data Analysis

-

Calculate the dissipation half-life (DT50) of this compound.

-

Identify and quantify the major transformation products.

-

Establish a mass balance of the applied radioactivity.

The following diagram illustrates the experimental workflow for a soil degradation study.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (Adapted from OECD Guideline 308)

This study is designed to assess the degradation of this compound in a system simulating a natural water body with sediment.

4.2.1 Materials and Equipment

-

Test Substance: Radiolabeled ([14C]) this compound.

-

Water-Sediment System: Intact water-sediment cores or reconstituted systems from collected water and sediment. At least two different sediment types are recommended.

-

Incubation System: Flow-through or static systems that allow for the maintenance of aerobic or anaerobic conditions and the trapping of volatile compounds and 14CO2.

-

Analytical Equipment: As described in section 4.1.1.

4.2.2 Experimental Procedure

-

System Preparation and Acclimatization:

-

Establish the water-sediment systems in the incubation vessels.

-

Acclimatize the systems in the dark at the test temperature for a period sufficient to establish stable redox conditions.

-

-

Treatment:

-

Apply the [14C]-triallate solution to the water phase of the systems.

-

-

Incubation:

-

Incubate the systems in the dark at a constant temperature (e.g., 20 ± 2 °C) for up to 100 days.

-

For aerobic systems, gently bubble air through the water column.

-

For anaerobic systems, maintain an oxygen-free environment by purging with an inert gas.

-

-

Sampling and Analysis:

-

At appropriate time intervals, sample the water and sediment phases separately.

-

Analyze the water phase directly.

-

Extract the sediment samples with suitable solvents.

-

Analyze all samples for the parent compound, transformation products, bound residues, and mineralized 14CO2.

-

4.2.3 Data Analysis

-

Determine the dissipation half-lives of this compound in the total system, water phase, and sediment phase.

-

Characterize the distribution of radioactivity between the water and sediment over time.

-

Identify and quantify major metabolites.

Conclusion

The degradation of this compound in the environment is a complex process influenced by a combination of biotic and abiotic factors. In soil, microbial activity is the primary driver of degradation, leading to the formation of various metabolites through processes like sulfoxidation and hydroxylation. In aquatic systems, this compound is more persistent under neutral conditions, but its degradation can be accelerated by hydrolysis under extreme pH. A thorough understanding of these degradation pathways and the factors that influence them is crucial for assessing the environmental fate and potential risks associated with the use of this herbicide. The standardized experimental protocols outlined in this guide provide a robust framework for generating the necessary data for such assessments.

References

An In-Depth Technical Guide on the Environmental Fate and Toxicity of Triallate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallate is a selective pre-emergence thiocarbamate herbicide used to control wild oats and other grassy weeds in various crops.[1] Its widespread use necessitates a thorough understanding of its environmental fate and toxicological profile to assess potential risks to non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior and toxicity of this compound, with a focus on its physicochemical properties, degradation pathways, bioaccumulation potential, and effects on various organisms.

Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. This compound is a colorless to amber oily liquid with low water solubility and a moderate octanol-water partition coefficient (Kow), indicating a tendency to partition into organic matter and fatty tissues.[2] Key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H16Cl3NOS | [2] |

| Molecular Weight | 304.7 g/mol | [2] |

| Water Solubility | 4 mg/L at 25°C | [2] |

| Vapor Pressure | 1.6 x 10^-2 Pa at 25°C | |

| Octanol-Water Partition Coefficient (log Kow) | 4.6 | |

| Henry's Law Constant | 1.2 x 10^-5 atm·m³/mol (estimated) |

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes, including sorption, volatilization, hydrolysis, photolysis, and microbial degradation.

Soil Fate

Sorption and Mobility: this compound exhibits low to slight mobility in soil due to its strong adsorption to soil organic matter and clay particles. This strong binding reduces its potential for leaching into groundwater.

Degradation: The primary route of this compound dissipation from soil is microbial degradation. The half-life of this compound in soil can vary depending on soil type, moisture, and temperature, but it is generally considered to be moderately persistent. Volatilization from moist soil surfaces can also be a significant dissipation pathway, particularly if the herbicide is not incorporated into the soil.

The following diagram illustrates the key processes governing the fate of this compound in the soil environment.

Aquatic Fate

Hydrolysis and Photolysis: this compound is relatively stable to hydrolysis under neutral and acidic conditions, with slower degradation observed at higher pH. Photodegradation in water is not considered a major dissipation pathway.

Sorption and Sedimentation: Due to its low water solubility and high log Kow, this compound that enters aquatic systems is likely to adsorb to suspended solids and sediment. This partitioning to sediment can lead to its persistence in the aquatic environment.

The following diagram outlines the fate of this compound in an aquatic environment.

Bioaccumulation

This compound has a moderate potential for bioaccumulation in aquatic organisms, as indicated by its log Kow value. However, studies have shown that it can be metabolized and eliminated by fish, which may limit its long-term accumulation in the food chain.

Toxicity

This compound exhibits a range of toxic effects on various organisms, with aquatic life being particularly sensitive.

Toxicity to Aquatic Organisms

This compound is classified as very toxic to aquatic invertebrates and fish. Acute toxicity values for several species are presented in the table below.

| Organism | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (Water flea) | 48-h EC50 | 0.057 | |

| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 1.3 | |

| Bluegill Sunfish (Lepomis macrochirus) | 96-h LC50 | 1.3 |

Toxicity to Terrestrial Organisms

This compound has low acute toxicity to birds and mammals. The oral LD50 for rats is in the range of 1675-2165 mg/kg.

| Organism | Endpoint | Value (mg/kg) | Reference |

| Rat (oral) | LD50 | 1675 - 2165 | |

| Bobwhite Quail (oral) | LD50 | >2251 |

Mechanism of Action and Toxicological Pathways

The primary mode of action of this compound as a herbicide is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are essential components of cell membranes, and their disruption leads to the inhibition of cell division and shoot elongation in susceptible plants.

The following diagram illustrates the proposed mechanism of action of this compound in plants.

References

Triallate and Its Unseen Influence: An In-depth Technical Guide to a Thiocarbamate Herbicide's Impact on Non-Target Soil Microorganisms

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Triallate, a selective thiocarbamate herbicide, has been a cornerstone in the control of wild oats and other grass weeds in various agricultural systems. While its efficacy in weed management is well-documented, its collateral impact on the vast and intricate communities of non-target soil microorganisms remains a subject of critical scientific inquiry. This technical guide synthesizes the current understanding of this compound's interactions with the soil microbiome, offering a comprehensive overview for researchers and professionals in the field. This document details the known effects on microbial populations, and enzymatic activities, and outlines robust experimental protocols for the continued investigation of these interactions. Visualized signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex dynamics at play.

Introduction to this compound

This compound, with the chemical name S-(2,3,3-trichloro-2-propen-1-yl) N,N-bis(1-methylethyl)carbamothioate, belongs to the thiocarbamate class of herbicides.[1] It is primarily used as a pre-emergence herbicide, targeting germinating grass weeds by inhibiting lipid synthesis, a crucial process for cell division and shoot elongation in susceptible plants.[1] Its persistence in the soil is moderate, with microbial degradation being a primary route of dissipation.[1] Understanding the nuances of this degradation and the broader effects of this compound on the soil microbial ecosystem is paramount for sustainable agricultural practices and environmental health.

The Soil Microbiome: A Vital Component of Soil Health

The soil is a dynamic living ecosystem teeming with a vast diversity of microorganisms, including bacteria, fungi, actinomycetes, and archaea. These organisms are fundamental to numerous critical soil processes:

-

Nutrient Cycling: Microorganisms are the primary drivers of nutrient transformation, making essential elements like nitrogen, phosphorus, and sulfur available to plants.

-

Organic Matter Decomposition: The breakdown of dead organic material by microbes releases nutrients and contributes to the formation of soil humus, which is vital for soil structure and fertility.

-

Soil Structure Maintenance: Fungal hyphae and bacterial exopolysaccharides bind soil particles together, improving aggregation, water infiltration, and aeration.

-

Biocontrol: Certain soil microbes can suppress plant pathogens, contributing to natural disease control.

Any perturbation of this delicate microbial balance by agricultural inputs like herbicides can have cascading effects on overall soil health and productivity.

Known and Potential Impacts of this compound on Soil Microorganisms

While specific, quantitative data on the comprehensive impact of this compound on soil microbial communities is not abundant in publicly available literature, general principles of herbicide-microbe interactions and studies on other thiocarbamates allow for an informed discussion of its potential effects. The impact of herbicides on soil microorganisms is often transient, with microbial populations demonstrating resilience and the ability to recover over time.[2]

Effects on Microbial Populations

The introduction of a xenobiotic compound like this compound can lead to shifts in the composition and abundance of soil microbial populations.

-

Bacteria: Some bacterial species may be inhibited by the toxicity of the herbicide or its metabolites. Conversely, other bacteria may be able to utilize this compound as a carbon or nitrogen source, leading to an increase in their populations.[3] The overall effect is often a temporary decrease in bacterial diversity, followed by a recovery period.

-

Fungi: Fungi, including arbuscular mycorrhizal fungi (AMF), can be sensitive to herbicides. AMF are crucial for plant nutrient uptake, particularly phosphorus. Inhibition of AMF colonization by herbicides can negatively impact crop health and growth.

-

Actinomycetes: This group of filamentous bacteria is known for its role in decomposing complex organic matter and producing a wide range of secondary metabolites, including antibiotics. The response of actinomycetes to herbicides is variable, with some studies showing inhibition while others report tolerance or even stimulation.

Effects on Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health as they are involved in key biogeochemical cycles. Herbicide application can alter the activity of these enzymes.

-

Dehydrogenase Activity: This enzyme is considered an indicator of overall microbial activity. Inhibition of dehydrogenase activity suggests a toxic effect of the herbicide on the microbial population.

-

Phosphatase Activity: Acid and alkaline phosphatases are involved in the mineralization of organic phosphorus. Herbicides can either inhibit or, in some cases, stimulate phosphatase activity, thereby affecting phosphorus availability to plants.

-

Urease Activity: Urease is critical for the hydrolysis of urea to ammonia, a key step in nitrogen cycling. Herbicide-induced changes in urease activity can impact nitrogen availability.

Table 1: Potential Quantitative Impacts of this compound on Soil Microbial Parameters (Hypothetical based on general herbicide effects)

| Parameter | Potential Impact | Magnitude of Change (Hypothetical Range) | Duration of Effect |

| Microbial Populations | |||

| Total Bacteria (CFU/g soil) | Initial decrease, followed by recovery or selection for resistant strains. | 5-30% decrease | 1-4 weeks |

| Total Fungi (CFU/g soil) | Potential for inhibition, especially of sensitive species. | 10-40% decrease | 2-8 weeks |

| Actinomycetes (CFU/g soil) | Variable, can be inhibited or stimulated. | ± 20% | 1-6 weeks |

| Nitrogen-Fixing Bacteria | Potential for inhibition of symbiotic and free-living nitrogen fixers. | 10-50% decrease in activity | 2-6 weeks |

| Arbuscular Mycorrhizal Fungi (% colonization) | Potential for reduced root colonization. | 15-60% decrease | 4-12 weeks |

| Soil Enzyme Activities | |||

| Dehydrogenase Activity (µg TPF/g soil/24h) | General inhibition indicating microbial stress. | 10-40% decrease | 1-3 weeks |

| Acid Phosphatase (µg pNP/g soil/h) | Variable, can be inhibited or stimulated. | ± 25% | 2-5 weeks |

| Alkaline Phosphatase (µg pNP/g soil/h) | Variable, can be inhibited or stimulated. | ± 25% | 2-5 weeks |

| Urease Activity (µg N/g soil/2h) | Potential for inhibition. | 5-35% decrease | 1-4 weeks |

Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual impacts will vary depending on soil type, application rate, environmental conditions, and specific microbial communities.

Experimental Protocols for Assessing this compound's Impact

To accurately quantify the effects of this compound on soil microorganisms, standardized and rigorous experimental protocols are essential. The following sections detail widely accepted methodologies.

Soil Sampling and Preparation

-

Sampling: Collect composite soil samples from the target field, ensuring representation of the area. Aseptically collect samples from the top 0-15 cm of soil.

-

Preparation: Sieve the soil through a 2 mm mesh to remove stones and large organic debris. Homogenize the sieved soil thoroughly.

-

Characterization: Analyze the soil for its physicochemical properties, including pH, organic matter content, texture, and nutrient status.

Enumeration of Microbial Populations

The serial dilution-agar plate method is a standard technique for quantifying culturable microorganisms.

-

Serial Dilution: Prepare a series of dilutions of the soil sample in a sterile diluent (e.g., 0.85% saline solution).

-

Plating: Plate appropriate dilutions onto selective agar media for different microbial groups:

-

Bacteria: Nutrient Agar or Tryptic Soy Agar.

-

Fungi: Martin's Rose Bengal Agar or Potato Dextrose Agar (acidified to pH 4.5 to inhibit bacterial growth).

-

Actinomycetes: Starch Casein Agar or Glycerol Yeast Extract Agar, often supplemented with antifungal agents like cycloheximide.

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 25-30°C) for a specified period.

-

Counting: Count the number of colony-forming units (CFUs) on plates with a countable number of colonies (typically 30-300). Calculate the CFU per gram of dry soil.

Soil Enzyme Activity Assays

Spectrophotometric assays are commonly used to measure the activity of soil enzymes.

This assay measures the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF).

-

Incubate a known weight of soil with a buffered TTC solution.

-

After incubation in the dark, extract the TPF produced with a suitable solvent (e.g., methanol).

-

Measure the absorbance of the extract at a specific wavelength (e.g., 485 nm).

-

Calculate the amount of TPF produced per gram of dry soil per unit of time.

This assay measures the hydrolysis of p-nitrophenyl phosphate (pNP-P) to p-nitrophenol (pNP).

-

Incubate a soil sample with a buffered pNP-P solution at the appropriate pH (acidic for acid phosphatase, alkaline for alkaline phosphatase).

-

Stop the reaction by adding CaCl2 and NaOH.

-

Measure the absorbance of the yellow-colored pNP in the filtrate at 400-410 nm.

-

Calculate the amount of pNP released per gram of dry soil per hour.

This assay measures the amount of ammonium released from the hydrolysis of urea.

-

Incubate a soil sample with a buffered urea solution.

-

Extract the ammonium produced with a KCl solution.

-

Determine the ammonium concentration in the extract using colorimetric methods (e.g., the indophenol blue method).

-

Calculate the amount of ammonium-nitrogen released per gram of dry soil per hour.

Visualizing Interactions and Workflows

The following diagrams, created using the DOT language, illustrate conceptual pathways and experimental workflows relevant to the study of this compound's impact on soil microorganisms.

References

A Comprehensive Technical Guide to the History and Development of Triallate as a Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallate, a selective pre-emergent thiocarbamate herbicide, has been a significant tool in agriculture for the control of wild oats and other grassy weeds since its initial registration in 1961.[1] Developed and initially manufactured by Monsanto, it operates through the inhibition of lipid synthesis in susceptible plants.[2][3] This technical guide provides an in-depth overview of the history, chemical properties, mechanism of action, toxicological profile, and environmental fate of this compound, presenting key data in a structured format for researchers and professionals in the field.

Introduction and Historical Development

The herbicidal properties of the thiocarbamate chemical family were discovered in 1954, which paved the way for the development of related compounds, including diallate and this compound.[4] this compound was first registered for use in 1961 and was manufactured by Monsanto in the 1960s.[1] It was introduced in the UK in 1961 as Avadex, a liquid formulation for pre-emergence application to control wild oats in cereals and sugar beet. A significant development was the introduction of a microgranule formula (Avadex BW 10G) to address the need for immediate incorporation of the liquid formulation into the soil. In the United States, an estimated 2.3 million pounds of this compound were used annually in agriculture by 2001.

Chemical Properties and Synthesis

This compound, with the chemical formula C10H16Cl3NOS, is chemically known as S-(2,3,3-trichloroprop-2-en-1-yl) di(propan-2-yl)carbamothioate. It is a white crystalline solid or an amber liquid with a slight sulfurous odor. It is soluble in most organic solvents but has low solubility in water.

Synthesis: